molecular formula C11H12N4O3 B1373101 Ethyl 4-[(azidoacetyl)amino]benzoate CAS No. 1160748-33-3

Ethyl 4-[(azidoacetyl)amino]benzoate

Cat. No.: B1373101
CAS No.: 1160748-33-3
M. Wt: 248.24 g/mol
InChI Key: FLSULPYONYFOKP-UHFFFAOYSA-N
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Description

Ethyl 4-[(azidoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is characterized by the presence of an azido group, an acetyl group, and an ethyl ester group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(azidoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with azidoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(azidoacetyl)amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 4-[(aminoacetyl)amino]benzoate.

    Oxidation: Formation of nitrobenzoates.

Scientific Research Applications

Ethyl 4-[(azidoacetyl)amino]benzoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic compounds.

    Biology: In the study of azido group-containing compounds and their interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(azidoacetyl)amino]benzoate involves the interaction of its azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 4-[(aminoacetyl)amino]benzoate: A reduced form of Ethyl 4-[(azidoacetyl)amino]benzoate.

    Ethyl 4-[(nitroacetyl)amino]benzoate: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo click chemistry reactions makes it valuable in various fields of research .

Properties

IUPAC Name

ethyl 4-[(2-azidoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-11(17)8-3-5-9(6-4-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSULPYONYFOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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